N-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-4-CARBOXAMIDE -

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-4-CARBOXAMIDE

Catalog Number: EVT-4840841
CAS Number:
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It improves the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein by increasing its chloride channel activity [].

Relevance: Ivacaftor, while structurally distinct from N-1,3-benzodioxol-5-yl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, shares a functional connection. Both compounds act as CFTR potentiators, suggesting potential similarities in their mechanism of action or binding sites on the CFTR protein []. The research highlights the need for CFTR potentiators that do not interfere with corrector activity, unlike Ivacaftor. This suggests that N-1,3-benzodioxol-5-yl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, if proven to not hinder corrector function, could be a promising alternative to Ivacaftor in cystic fibrosis treatment.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector used in cystic fibrosis treatment. It enhances the cellular processing of the ∆F508-CFTR protein, a mutated form of CFTR [].

Relevance: This corrector compound and N-1,3-benzodioxol-5-yl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide both contain the 2,2-difluoro-1,3-benzodioxol-5-yl substructure. This shared moiety might indicate similar binding affinities or interactions within biological systems, although their mechanisms of action on CFTR differ [].

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide

Compound Description: Similar to the previous compound, this molecule is also an investigational corrector being studied for its ability to improve the cellular processing of the ∆F508-CFTR protein in cystic fibrosis [].

Relevance: This compound also shares the 2,2-difluoro-1,3-benzodioxol-5-yl substructure with N-1,3-benzodioxol-5-yl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. The presence of this common structural feature could indicate potential for similar pharmacokinetic properties or interactions with biological targets, even though they target different aspects of CFTR dysfunction [].

Tetrahydrobenzothiophenes

Compound Description: This class of compounds was identified through high-throughput screening and structure-activity analysis as potential CFTR potentiators that do not negatively impact corrector efficacy [].

Thioxoaminothiazoles

Compound Description: This represents another class of compounds identified in the research as potential CFTR potentiators that do not interfere with corrector action [].

Pyrazole-pyrrole-isoxazoles

Compound Description: This is the third class of compounds highlighted in the research as potential CFTR potentiators that do not compromise the effectiveness of corrector molecules [].

Properties

Product Name

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-4-CARBOXAMIDE

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)17(22)20-8-6-12(7-9-20)16(21)19-13-4-5-14-15(10-13)24-11-23-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,21)

InChI Key

QQBMMSLZGSOFSV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.